molecular formula C24H23N3O4S B11091174 2-[(4-Methylphenyl)sulfonyl]-3-(3-nitrophenyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline

2-[(4-Methylphenyl)sulfonyl]-3-(3-nitrophenyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline

Cat. No.: B11091174
M. Wt: 449.5 g/mol
InChI Key: VQDZVXOIRSUUGD-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)sulfonyl]-3-(3-nitrophenyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a sulfonyl group, a nitrophenyl group, and a hexahydroimidazoisoquinoline core, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)sulfonyl]-3-(3-nitrophenyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high yields and consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)sulfonyl]-3-(3-nitrophenyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines from nitro groups .

Scientific Research Applications

2-[(4-Methylphenyl)sulfonyl]-3-(3-nitrophenyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)sulfonyl]-3-(3-nitrophenyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl and nitrophenyl derivatives, such as:

Uniqueness

What sets 2-[(4-Methylphenyl)sulfonyl]-3-(3-nitrophenyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline apart is its unique combination of functional groups and its hexahydroimidazoisoquinoline core. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H23N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-3-(3-nitrophenyl)-3,5,6,10b-tetrahydro-1H-imidazo[5,1-a]isoquinoline

InChI

InChI=1S/C24H23N3O4S/c1-17-9-11-21(12-10-17)32(30,31)26-16-23-22-8-3-2-5-18(22)13-14-25(23)24(26)19-6-4-7-20(15-19)27(28)29/h2-12,15,23-24H,13-14,16H2,1H3

InChI Key

VQDZVXOIRSUUGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3C4=CC=CC=C4CCN3C2C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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